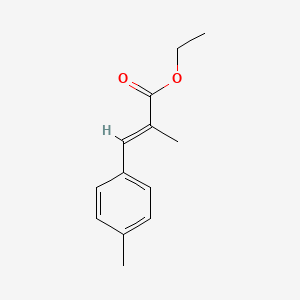![molecular formula C10H21NO B2566718 [(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol CAS No. 2375247-93-9](/img/structure/B2566718.png)
[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol” is a type of organic compound known as a secondary alcohol. It contains a piperidine ring, which is a saturated heterocyclic compound with one nitrogen atom and five carbon atoms in a six-membered ring. The “Tert-butyl” group is attached to the 4th carbon of the piperidine ring, and the “methanol” group is also attached to the same carbon, making it a secondary alcohol .
Molecular Structure Analysis
The compound has a chiral center at the 2nd carbon of the piperidine ring, which means it can exist in two different forms, or enantiomers, that are mirror images of each other . The (2S,4R) notation indicates the configuration of these chiral centers .
Chemical Reactions Analysis
As a secondary alcohol, “[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol” can undergo typical alcohol reactions, such as oxidation to form a ketone. The presence of the piperidine ring may also influence its reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol” would depend on its molecular structure. As an organic compound, it’s likely to be soluble in organic solvents. The presence of the alcohol group may also give it some degree of solubility in water .
Aplicaciones Científicas De Investigación
Polymer Membranes for Purification
- Application in Fuel Additives : Polymer membranes, such as poly(vinyl alcohol) and cellulose acetate, have been explored for the purification of fuel additives like Methyl Tert-butyl Ether (MTBE), a process that involves methanol. This research may provide insights into the separation and purification processes relevant to compounds like “[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol” in fuel applications (Pulyalina et al., 2020).
Biofuel and Alternative Energy
- Butanol as a Biofuel : Studies on butanol, a biofuel with favorable physical and thermodynamic properties, suggest potential applications for similar organic compounds in enhancing engine performance and reducing emissions. This research might provide a foundation for investigating “[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol” as a biofuel or fuel additive (Veza et al., 2020).
Methanol in Environmental and Technical Applications
Methanol as a Chemical Marker : Methanol has been used as a marker for assessing the condition of solid insulation in power transformers, indicating potential applications for related compounds in monitoring and diagnostics within electrical engineering and materials science (Jalbert et al., 2019).
Methanol Synthesis and Conversion : The synthesis and conversion of methanol for hydrogen production present an area where “[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol” might find applications, particularly in the development of sustainable energy technologies (García et al., 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[(2S,4R)-4-tert-butylpiperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)8-4-5-11-9(6-8)7-12/h8-9,11-12H,4-7H2,1-3H3/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNWRJGKYQDOLN-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNC(C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCN[C@@H](C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-,methyl ester](/img/structure/B2566635.png)
![N-[5-[[2-(2-furanylmethylamino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2566636.png)
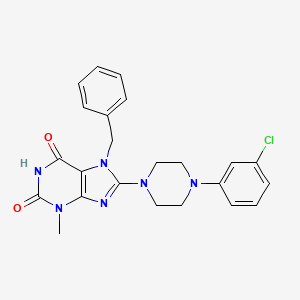
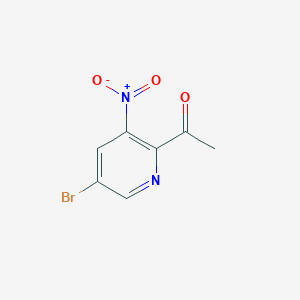
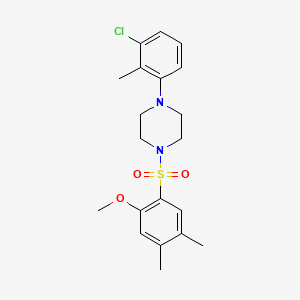
![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2566642.png)
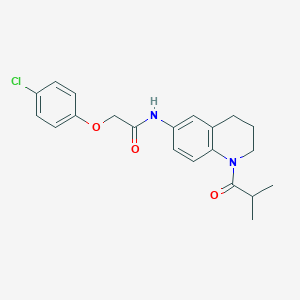

![4-benzyl-2-(3-chlorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2566648.png)

![4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol](/img/structure/B2566652.png)
![2-(5-Chloro-3-fluoropyridin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2566653.png)
